In Vitro Cytotoxicity: Edatrexate Demonstrates >4-Fold Higher Potency Than Methotrexate in HL-60 Cells
In a direct comparative study using HL-60 human leukemia cells, edatrexate (EDX) was found to be significantly more cytotoxic than methotrexate (MTX). The dose effective in inhibiting cell proliferation by 50% (ED50) for EDX was 0.001 µM, whereas the ED50 for MTX was 0.0043 µM. [1]
| Evidence Dimension | Cytotoxicity (ED50) |
|---|---|
| Target Compound Data | 0.001 µM (Edatrexate) |
| Comparator Or Baseline | 0.0043 µM (Methotrexate); 1.08 µM (Cisplatin) |
| Quantified Difference | Edatrexate is 4.3-fold more potent than methotrexate |
| Conditions | HL-60 human leukemia cell line in vitro, 48-hour incubation |
Why This Matters
This 4.3-fold greater intrinsic potency suggests edatrexate can achieve comparable cellular effects at lower molar concentrations, which may translate to a wider therapeutic window or enhanced activity in MTX-resistant settings.
- [1] Chou TC, Tan QH, Sirotnak FM. Quantitation of the synergistic interaction of edatrexate and cisplatin in vitro. Cancer Chemother Pharmacol. 1993;31(4):259-64. View Source
